Regioisomer Structural Differentiation: 2-Ethyl-5-Methyl Versus 2-Ethyl-6-Methyl-3-Pyridinol
The target compound 2-ethyl-5-methyl-3-pyridinol differs from its clinically studied regioisomer 2-ethyl-6-methyl-3-pyridinol (emoxypine) [1] by the position of the methyl substituent (C5 vs. C6). In a 1963 comparative study of 2,6-dialkyl-3-pyridinols by Smirnov et al., 2-ethyl-6-methyl-3-pyridinol was identified as "the most effective antioxidant" among the tested compounds for inhibiting methyl oleate oxidation [2]. This established the 2-ethyl-6-methyl substitution pattern as the benchmark for antioxidant activity within the 2,6-dialkyl series. The 2-ethyl-5-methyl regioisomer, bearing a different substitution pattern, was not evaluated in this foundational study, and no peer-reviewed head-to-head comparison between these two regioisomers has been identified in the accessible scientific literature. The structural distinction is nonetheless material: the relative positions of ethyl and methyl groups affect steric shielding of the 3-OH group and electronic conjugation within the pyridine ring, parameters known to influence O–H bond dissociation enthalpy and radical-trapping kinetics in 3-pyridinols [3].
| Evidence Dimension | Structural identity / substitution pattern |
|---|---|
| Target Compound Data | 2-ethyl substitution at C2; 5-methyl substitution at C5; hydroxyl at C3 (CAS 57535-95-2) [4] |
| Comparator Or Baseline | 2-ethyl-6-methyl-3-pyridinol: 2-ethyl at C2; 6-methyl at C6; hydroxyl at C3 (CAS 2364-75-2) [1] |
| Quantified Difference | Positional isomerism (regioisomers); no direct comparative activity data available |
| Conditions | Structural analysis (CAS registry and IUPAC nomenclature) |
Why This Matters
This confirms that 2-ethyl-5-methyl-3-pyridinol is a distinct regioisomer, not a synonym for emoxypine; procurement specifications must verify CAS 57535-95-2 to ensure the correct compound is obtained.
- [1] Mesh Supplementary Concept Data. Emoxypine Succinate. U.S. National Library of Medicine. 2024. View Source
- [2] Smirnov LD, Sholina SI, Kruglyakova KE, Dyumaev KM. Sterically Hindered 3-Pyridinols: Communication 2. Synthesis of Some 2,6-Dialkyl-3-Pyridinols and 2,6-Dialkyl-4-Dialkylaminomethyl-3-Pyridinols, and a Study of Their Antioxidant Properties. Russian Chemical Bulletin. 1963;12(5):802-804. View Source
- [3] Valgimigli L, Pratt DA. Maximizing the Reactivity of Phenolic and Aminic Radical-Trapping Antioxidants: Just Add Nitrogen! Accounts of Chemical Research. 2015;48(4):966-975. View Source
- [4] SpectraBase Spectral Database. 2-Ethyl-5-methyl-3-pyridinol Compound Entry. John Wiley & Sons, Inc. 2020-2025. View Source
